1-(5-Fluoropyrimidin-2-yl)-4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-2-one
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Overview
Description
1-(5-Fluoropyrimidin-2-yl)-4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-2-one is a complex organic compound that features a combination of fluoropyrimidine, thiadiazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the fluoropyrimidine and thiadiazole intermediates, followed by their coupling with piperazine under specific conditions. Common reagents used in these reactions include:
- Fluorinating agents for the introduction of the fluorine atom.
- Thiadiazole precursors.
- Piperazine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyrimidin-2-yl)-4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Component in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoropyrimidin-2-yl)-4-(4-methylthiadiazole-5-carbonyl)piperazine: Lacks the ketone group.
1-(5-Fluoropyrimidin-2-yl)-4-(4-methylthiadiazole-5-carbonyl)piperidin-2-one: Contains a piperidine ring instead of piperazine.
Uniqueness
1-(5-Fluoropyrimidin-2-yl)-4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(4-methylthiadiazole-5-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN6O2S/c1-7-10(22-17-16-7)11(21)18-2-3-19(9(20)6-18)12-14-4-8(13)5-15-12/h4-5H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMSDZANOWLHDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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